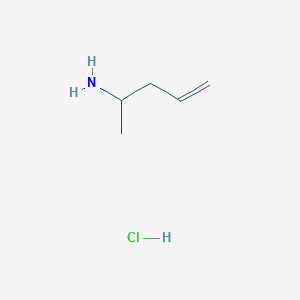

Pent-4-en-2-amine hydrochloride

Description

Significance of Unsaturated Amines in Organic Synthesis

Unsaturated amines are a class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond in addition to an amine functional group. This combination of functional groups makes them highly versatile building blocks in organic synthesis. The double bond can participate in a variety of reactions, including additions and cycloadditions, while the amine group can act as a nucleophile or a base. numberanalytics.com

The reactivity of unsaturated amines allows for the synthesis of a wide array of complex molecules. For instance, they are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.com Their ability to undergo various transformations makes them indispensable in the creation of diverse molecular architectures.

Overview of Pent-4-en-2-amine (B11725933) Hydrochloride as a Focus Compound

Pent-4-en-2-amine hydrochloride is the hydrochloride salt of pent-4-en-2-amine. The presence of the hydrochloride group generally enhances the stability and water solubility of the amine. This compound features a five-carbon chain with a double bond between the fourth and fifth carbon atoms and an amine group attached to the second carbon atom.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C5H12ClN |

| Molecular Weight | 121.61 g/mol |

| IUPAC Name | This compound |

| InChI Key | BPIDLOWRIYHHBQ-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. nih.govuni.lunih.govsigmaaldrich.com

Contextualization within Amine Chemistry

Amines are organic compounds derived from ammonia (B1221849) by replacing one or more hydrogen atoms with alkyl or aryl groups. byjus.com They are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of hydrogen atoms replaced. wikipedia.orgbritannica.com Pent-4-en-2-amine is a primary amine, as the nitrogen atom is bonded to one alkyl group and two hydrogen atoms. chemguide.co.uk

The chemistry of amines is largely dictated by the lone pair of electrons on the nitrogen atom, which makes them basic and nucleophilic. numberanalytics.combyjus.com They react with acids to form ammonium (B1175870) salts, a characteristic reaction that underscores their basicity. ncert.nic.in This fundamental property is crucial in many of their applications, from their role as intermediates in synthesis to their biological functions. numberanalytics.comncert.nic.in

The presence of both an amino group and a double bond in pent-4-en-2-amine allows for a rich and varied reactivity profile, making it a valuable subject of study in the field of organic chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pent-4-en-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-3-4-5(2)6;/h3,5H,1,4,6H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKZSPFYOORUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315366-25-6 | |

| Record name | 4-Penten-2-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315366-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pent-4-en-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pent 4 En 2 Amine Hydrochloride and Analogues

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the formation of carbon-nitrogen bonds. masterorganicchemistry.com It typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgmdpi.com This approach avoids the common issue of over-alkylation that can occur in direct alkylation of amines with alkyl halides. masterorganicchemistry.com

Amination of Carbonyl Precursors

The most direct route to Pent-4-en-2-amine (B11725933) is through the reductive amination of its corresponding carbonyl precursor, pent-4-en-2-one. This process can be performed in a one-pot reaction or as a stepwise procedure. mdpi.comyoutube.com

The reaction proceeds in two main steps:

Imine Formation: The amine (commonly ammonia (B1221849) or an ammonium (B1175870) salt for primary amines) performs a nucleophilic attack on the carbonyl carbon of pent-4-en-2-one. This is followed by dehydration to form an imine intermediate. The reaction is often catalyzed by a small amount of acid. youtube.com

Reduction: The imine intermediate is subsequently reduced to the target amine. libretexts.org A variety of reducing agents can be employed for this step.

Common reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the ketone, allowing the reaction to be performed efficiently in a single pot. masterorganicchemistry.comlibretexts.org

| Reactants | Reducing Agent | Product |

| Pent-4-en-2-one, Ammonia | Sodium cyanoborohydride (NaBH₃CN) | Pent-4-en-2-amine |

| Pent-4-en-2-one, Ammonia | Sodium borohydride (NaBH₄) | Pent-4-en-2-amine |

This table illustrates the direct reductive amination of the carbonyl precursor to yield the target compound.

Catalytic Reductive Amination Systems (e.g., Iron-Catalyzed)

In the pursuit of more sustainable and cost-effective synthetic methods, significant research has focused on replacing stoichiometric reducing agents with catalytic systems. Catalytic transfer hydrogenation and reductive amination using earth-abundant metals like iron have emerged as attractive alternatives. nih.govnih.gov

Iron-catalyzed reductive amination provides a method for synthesizing primary amines from ketones and aldehydes using ammonia. nih.gov These systems often utilize a phosphine-free iron complex as a pre-catalyst and a hydride donor, such as formic acid or its salts (e.g., ammonium formate), in an aqueous medium. nih.gov The reaction mechanism involves the in-situ formation of an imine from the ketone (pent-4-en-2-one) and ammonia, followed by catalytic transfer hydrogenation of the C=N bond.

A key advantage of these iron-catalyzed systems is their functional group tolerance and the ability to use aqueous ammonia as both the nitrogen source and part of the solvent system. nih.govnih.gov

| Catalyst System | Nitrogen Source | Hydride Donor | Substrate | Product |

| Cyclopentadienone iron tricarbonyl complex | Aqueous Ammonia | Ammonium Formate | Ketones/Aldehydes | Primary Amines |

| Iron complex on N-doped SiC | Aqueous Ammonia | H₂ | Ketones/Aldehydes | Primary Amines |

This table summarizes representative iron-catalyzed systems for the synthesis of primary amines through reductive amination.

Direct Amination of Alkenes

Direct amination of alkenes, or hydroamination, represents a highly atom-economical route to amines by adding an N-H bond directly across a C=C double bond. researchgate.net The synthesis of an allylic amine like Pent-4-en-2-amine via this method would conceptually involve the regioselective addition of ammonia to a diene, such as 1,3-pentadiene (B166810) or 1,4-pentadiene.

This transformation is challenging due to issues of reactivity and regioselectivity (Markovnikov vs. anti-Markovnikov addition). However, advances in catalysis have provided pathways to control these factors. Palladium-catalyzed systems, for instance, have been used for the regioselective hydroamination of substituted dienes. rsc.org The choice of ligand, nucleophile, and substrate can influence whether 1,2- or 1,4-addition occurs, potentially leading to the desired allylic amine structure. rsc.org While a powerful strategy, the direct hydroamination to produce Pent-4-en-2-amine specifically is less commonly reported than carbonyl-based routes.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a powerful strategy for rapidly building molecular complexity. nih.gov

Petasis Reaction for α-Aminoallylation

The Petasis borono-Mannich (PBM) reaction is a prominent MCR that couples an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. organic-chemistry.orgwikipedia.org When a vinyl boronic acid is used, the reaction provides a direct route to allylic amines, making it a valuable tool for synthesizing analogues of Pent-4-en-2-amine. acs.org

The reaction is believed to proceed through the condensation of the amine and the carbonyl component to form an iminium ion. This is followed by the addition of the vinyl group from a tetracoordinate boronate species, which forms in situ. organic-chemistry.org A significant advantage of the Petasis reaction is its operational simplicity and the wide tolerance of functional groups on all three components. wikipedia.org To synthesize a structure analogous to Pent-4-en-2-amine, one could react ammonia, acetaldehyde, and a propenyl boronic acid derivative.

| Amine | Carbonyl | Boronic Acid | Product Type |

| Secondary Amine | Paraformaldehyde | (E)-Vinylboronic acid | Tertiary Allylamine (B125299) |

| Primary Amine | Acetaldehyde | Propenylboronic acid | Secondary Allylic Amine |

| Ammonia | Glyoxylic Acid | Vinylboronic acid | α-Amino Acid |

This table shows examples of reactant combinations in the Petasis reaction to generate various amine structures.

Enantioselective Petasis Reactions

The synthesis of chiral amines is of great importance in medicinal chemistry and materials science. The Petasis reaction can be rendered enantioselective through the use of chiral catalysts or chiral auxiliaries. Chiral biphenols, such as 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, have proven to be effective organocatalysts for asymmetric Petasis reactions. nih.govnih.gov

These catalysts facilitate the enantioselective allylation of in situ-generated imines with allylboronates, yielding chiral homoallylic amines in high yields and with excellent enantioselectivities. nih.gov The reaction is versatile, accommodating a wide range of aldehydes and amines with varied electronic and steric properties. nih.gov This methodology allows for the synthesis of enantiomerically enriched Pent-4-en-2-amine analogues by carefully selecting the appropriate starting materials and a chiral catalyst. chemrxiv.org

| Catalyst | Reactants | Product | Enantiomeric Ratio (e.r.) |

| 3,3'-Ph₂-BINOL | Aldehyde, Amine, Allyldioxaborolane | Chiral Homoallylic Amine | Up to 99:1 |

| (R)-BINOL | Salicylaldehyde, Morpholine, 4-Methoxyboronic acid | Chiral Alkylaminophenol | Up to 86% ee |

This table highlights examples of chiral catalysts used in enantioselective Petasis reactions and the typical stereoselectivity achieved.

Amination via Activated Alcohol Intermediates

The conversion of alcohols into amines is a fundamental transformation in organic synthesis. Direct amination of alcohols is challenging due to the poor leaving group nature of the hydroxyl group. Consequently, methods involving the activation of the alcohol are often employed.

One common strategy is the conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source. A more direct approach is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, using a phosphine (B1218219) and an azodicarboxylate. However, this reaction has drawbacks related to atom economy and the use of hazardous reagents. iu.edu

More recent advancements have focused on deoxyamination methodologies that bypass the need for pre-functionalization of the alcohol. For instance, a method has been developed for the deoxyamination of both activated and unactivated alcohols using N-haloimides and triphenylphosphine. iu.edu This reaction proceeds through phosphonium (B103445) intermediates generated in situ. The use of N-chlorophthalimide serves a dual role as both an activating agent and a pronucleophile, improving the atom economy of the process. iu.edu This method has been shown to be effective for a range of alcohols, providing the corresponding phthalimide (B116566) derivatives which can then be deprotected to yield the primary amine. iu.edu

Electrochemical methods have also emerged as a powerful tool for the deoxygenative amination of activated alcohols. nih.gov These methods can utilize alcohol-derived carbazates and nitroarenes under electrochemical conditions to produce a range of primary, secondary, and tertiary alkylamines. nih.gov The reaction conditions for such transformations are a critical factor, with the choice of electrode materials, electrolyte, and solvent significantly influencing the reaction yield.

Catalytic approaches, particularly those employing heterogeneous catalysts, are highly valuable for the synthesis of primary amines from alcohols. The reductive amination of alcohols, often referred to as a "hydrogen-borrowing" or "hydrogen-transfer" mechanism, involves three key steps: the dehydrogenation of the alcohol to an aldehyde or ketone intermediate, condensation with an amine source (like ammonia) to form an imine, and subsequent hydrogenation of the imine to the desired amine. mdpi.com Raney® Ni has been demonstrated as an efficient catalyst for the hydrogen-borrowing amination of alcohol intermediates with ammonia to produce primary amines. rsc.org

Table 1: Comparison of Selected Amination Methods for Activated Alcohols

| Method | Activating Agent/Catalyst | Amine Source | Key Features |

|---|---|---|---|

| Deoxyamination iu.edu | N-haloimides and triphenylphosphine | Phthalimide | Good yields at room temperature; improved atom economy. |

| Electrochemical Amination nih.gov | Electrochemical cell | Nitroarenes | Can be scaled up using continuous flow techniques. |

| Hydrogen-Borrowing Amination rsc.org | Raney® Ni | Ammonia | Efficient for converting bio-based alcohol intermediates. |

α-C–H Functionalization of Primary Amines

The direct functionalization of C–H bonds represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. The α-C–H functionalization of primary amines, such as pent-4-en-2-amine, to introduce new substituents at the carbon atom adjacent to the nitrogen is a challenging but rewarding transformation.

A bio-inspired approach, mimicking the action of copper amine oxidases, has been developed for the α-C–H functionalization of primary amines. chemrxiv.org This method utilizes a synthetic quinone co-factor to mediate the in situ generation of a reactive ketimine intermediate from an α-branched primary amine. chemrxiv.orgsemanticscholar.org This intermediate can then react with a variety of carbon-centered nucleophiles, including organomagnesium and organolithium reagents, to construct new carbon-carbon bonds at the α-position, leading to the formation of α-tertiary primary amines. nih.gov This strategy has been successfully applied to the synthesis of various amine-containing molecules and even in the late-stage functionalization of drug molecules. chemrxiv.org

The scope of nucleophiles in this transformation is broad. For example, the use of organometallic reagents allows for α-alkylation and α-arylation, while the use of TMSCN enables α-cyanation. semanticscholar.org Furthermore, by employing reverse polarity photoredox catalysis, the reactivity can be extended to include electrophiles, facilitating reactions like α-allylation. semanticscholar.orgnih.gov

Another strategy for the α-C–H functionalization of unprotected alicyclic amines involves the in situ generation of transient imines from their corresponding lithium amides by oxidation with a ketone oxidant. nih.gov These transient imines can then be alkylated with a range of enolate-type nucleophiles, promoted by a Lewis acid such as BF3 etherate, to yield β-aminoesters and β-aminoketones. nih.gov

Table 2: Examples of α-C–H Functionalization of Primary Amines

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| α-Alkylation/Arylation | Quinone co-factor, Organometallic reagents | α-Tertiary primary amines | chemrxiv.orgsemanticscholar.orgnih.gov |

| α-Cyanation | Quinone co-factor, TMSCN | α-Cyano primary amines | semanticscholar.org |

| α-Allylation | Quinone co-factor, Photoredox catalysis | α-Allyl primary amines | semanticscholar.orgnih.gov |

| Alkylation with Enolates | Lithium amide, Ketone oxidant, Enolate, Lewis acid | β-Aminoesters/ketones | nih.gov |

Condensation Reactions in Amine Formation

Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, typically water. In the context of amine synthesis, the reaction of a carbonyl compound with an amine to form an imine is a classic example of a condensation reaction. wikipedia.org This reaction, known as alkylimino-de-oxo-bisubstitution, is generally acid-catalyzed and proceeds through a hemiaminal intermediate. wikipedia.org For primary amines, this intermediate readily eliminates water to form a stable imine. The imine can then be reduced in a subsequent step to afford the corresponding amine, a process known as reductive amination.

The direct condensation of a carboxylic acid with an amine to form an amide is another important transformation. While this reaction can be slow, it is of immense biological significance, as it is the basis for the formation of peptide bonds in proteins. libretexts.orgunizin.org In the laboratory, this reaction often requires heating the ammonium carboxylate salt to temperatures above 100 °C to drive off water and form the amide. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction at milder conditions by activating the carboxylic acid. libretexts.org The resulting amide can then be reduced to the corresponding amine.

Condensation-based methods have also been developed for the C-H bond functionalization of amines, featuring azomethine ylides as key intermediates. nih.gov These transformations are often redox-neutral and allow for the rapid construction of complex amines from simple starting materials. nih.gov

Table 3: Overview of Condensation Reactions in Amine Synthesis

| Reactants | Product of Condensation | Subsequent Reaction to Amine | Key Features |

|---|---|---|---|

| Carbonyl compound + Primary amine | Imine | Reduction | Widely used for amine synthesis. wikipedia.org |

| Carboxylic acid + Amine | Amide | Reduction | Fundamental reaction in organic and biological chemistry. libretexts.orglibretexts.org |

| Cyclic amine + Aldehyde | Azomethine ylide intermediate | Cycloaddition/Rearrangement | Leads to complex amine architectures. nih.gov |

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of solvent-free reactions, biocatalysis, and processes that are both scalable and atom-economical.

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding or milling), offers a compelling alternative to traditional solvent-based synthesis. nih.gov By performing reactions in the solid state, often without any solvent, mechanochemical methods can reduce waste, shorten reaction times, and sometimes lead to different product selectivities compared to solution-phase reactions. nih.govrsc.org

The synthesis of N-substituted amines has been achieved through solvent-free mechanochemical grinding of substituted halides and amines. rsc.org This method is notable for its mild reaction conditions, short reaction times, and the ability to isolate products in high yields without the need for column chromatography. rsc.org Similarly, the addition of amines to activated alkynes to form enamines has been accomplished in a planetary ball mill with quantitative conversion in a matter of minutes, without the use of any catalyst or base. organic-chemistry.org The synthesis of Schiff bases from aldehydes and primary aromatic amines has also been demonstrated using a simple mortar and pestle under solvent-free conditions. researchgate.net These examples highlight the potential of mechanochemistry to provide clean and efficient routes to amines and their precursors. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages, including high selectivity (chemo-, regio-, and enantio-selectivity), mild reaction conditions, and a reduced environmental footprint. semanticscholar.org A variety of enzymes have been employed for the synthesis of amines.

Transaminases and imine reductases (IREDs) are two important classes of enzymes used in biocatalytic amine synthesis. nih.gov Transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net IREDs, on the other hand, catalyze the reduction of imines to amines. researchgate.net Biocatalytic cascades combining multiple enzymes have been developed to synthesize amines from simple starting materials in a one-pot fashion. For example, a cascade combining an ene-reductase and an imine reductase has been used to convert α,β-unsaturated ketones into chiral amines with two stereocenters. acs.org

Continuous flow systems have been employed to combine previously incompatible biocatalytic reactions. nih.gov For instance, an oxidase, which can be inhibited by amines, has been successfully coupled with a transaminase and an imine reductase in a continuous flow setup to achieve a sequential amination cascade. nih.gov Lipases have also been identified that can catalyze the formation of amides from esters and amines in aqueous buffer, providing a green alternative to traditional amide synthesis. nih.gov

The development of synthetic routes that are both scalable and atom-economical is a primary goal in process chemistry. An atom-economical reaction is one in which most of the atoms from the starting materials are incorporated into the final product, minimizing waste.

The Petasis reaction, a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid, provides a scalable approach to the synthesis of primary amines. nuph.edu.ua This reaction has been used for the large-scale synthesis of various homoallylamines. nuph.edu.ua

Efficient and atom-economical routes to N-aryl amino alcohols from primary amines have been developed. rsc.orgnih.gov These routes often involve a condensation reaction followed by a reduction/ring-opening sequence. nih.gov The catalytic hydrogenation of N-aryl cyclic amides is another atom-economical method for accessing N-aryl amino alcohols. nih.gov

For the synthesis of specific amine-containing targets, multi-step procedures are often optimized to be performed in a "one-pot" or "telescoped" manner, where intermediates are not isolated, thus improving efficiency and reducing waste. unimi.it The development of such processes is crucial for the large-scale, economical, and practical synthesis of key amine intermediates for various applications. acs.org

Reactivity and Mechanistic Studies of Pent 4 En 2 Amine Hydrochloride

Electrophilic and Nucleophilic Reactivity of the Amine and Alkene Moieties

The chemical behavior of pent-4-en-2-amine (B11725933) is dictated by its two primary functional groups: the amine (-NH₂) and the alkene (-CH=CH₂). These groups can act as both nucleophiles and be subject to electrophilic attack, leading to a dualistic reactivity profile.

Amine Moiety: The nitrogen atom in the primary amine group possesses a lone pair of electrons, making it an effective nucleophile and a Brønsted base. masterorganicchemistry.com As a nucleophile, it can attack electron-deficient centers (electrophiles) to form new carbon-nitrogen bonds. When it reacts with a proton (H⁺), it acts as a base, forming the corresponding ammonium (B1175870) salt, which is the case for pent-4-en-2-amine hydrochloride. masterorganicchemistry.com

Alkene Moiety: The carbon-carbon double bond is an electron-rich region due to the presence of the π-bond. This allows the alkene to function as a nucleophile, reacting with strong electrophiles in electrophilic addition reactions. youtube.com Conversely, the individual carbons of the double bond can become electrophilic when coordinated to a metal catalyst, making them susceptible to nucleophilic attack. libretexts.org

This duality is central to many of the reactions discussed below, particularly in intramolecular processes where the two groups can react with each other.

Nucleophilic Substitution Reactions

The primary amine group of pent-4-en-2-amine is a potent nucleophile capable of participating in nucleophilic substitution reactions, typically by attacking an electrophilic carbon atom, such as that in an alkyl halide. chemistryguru.com.sgyoutube.com In this process, the amine displaces a leaving group, forming a new C-N bond.

A significant challenge in using primary amines like pent-4-en-2-amine in these reactions is the potential for over-alkylation. libretexts.org The initial product, a secondary amine, is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide. This process can continue, leading to the formation of a tertiary amine and ultimately a quaternary ammonium salt, resulting in a mixture of products. libretexts.org

To achieve selective synthesis of the secondary amine, a large excess of the initial amine can be used to increase the probability that the electrophile will react with the primary amine rather than the product. libretexts.org An alternative strategy to avoid polyalkylation is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an amine surrogate to install the nitrogen, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org

Table 1: Products of Nucleophilic Substitution of Pent-4-en-2-amine with an Alkyl Halide (R-X)

| Reactant Ratio | Primary Product Type | Structure Example (R=CH₃, X=I) |

|---|---|---|

| Large excess of amine | Secondary Amine | N-methylpent-4-en-2-amine |

| Near Stoichiometric | Mixture | Mixture of secondary, tertiary, and quaternary products |

Oxidation Pathways and Derived Products

Both the alkene and amine functionalities in pent-4-en-2-amine can be oxidized, with the outcome heavily dependent on the oxidizing agent and reaction conditions. The alkene's π-bond is generally more susceptible to oxidation than the amine.

Oxidation of the Alkene:

Syn-Dihydroxylation: Under cold, dilute, and basic conditions, an oxidizing agent like potassium permanganate (B83412) (KMnO₄) will react with the double bond to produce a vicinal diol via syn-addition. youtube.comyoutube.com This would yield 5-aminopentane-1,2-diol.

Oxidative Cleavage: Under harsh conditions, such as hot, acidic potassium permanganate or ozonolysis followed by an oxidative workup (e.g., with H₂O₂), the double bond is completely cleaved. youtube.comyoutube.com For pent-4-en-2-amine, the terminal =CH₂ group would be oxidized to carbon dioxide (CO₂), while the internal carbon of the former double bond would be oxidized to a carboxylic acid, resulting in 3-aminobutanoic acid. Ozonolysis with a reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the bond to yield an aldehyde, in this case, 3-aminobutanal, and formaldehyde (B43269). youtube.com

Oxidation of the Amine: The oxidation of the primary amine group is also possible, though it often requires specific reagents to avoid reaction at the alkene. Strong oxidants can lead to the formation of nitro compounds. Milder or more specific oxidation could potentially yield imines or oximes, but these reactions are less common compared to the oxidation of the alkene. rsc.org

Table 2: Potential Oxidation Products of Pent-4-en-2-amine

| Reagent / Condition | Moiety Attacked | Major Product(s) |

|---|---|---|

| Cold, dilute, basic KMnO₄ | Alkene | 5-Aminopentane-1,2-diol |

| Hot, acidic KMnO₄ | Alkene (cleavage) | 3-Aminobutanoic acid + CO₂ |

| 1. O₃; 2. Zn/H₂O | Alkene (cleavage) | 3-Aminobutanal + Formaldehyde |

Intramolecular Cyclization Reactions

The structure of pent-4-en-2-amine, containing both a nucleophilic amine and an alkene separated by a suitable tether, makes it an ideal substrate for intramolecular cyclization. These reactions, typically catalyzed by transition metals or rare-earth metals, are a powerful method for synthesizing nitrogen-containing heterocyclic compounds. acs.org

The cyclization of pent-4-en-2-amine via intramolecular hydroamination leads to the formation of a five-membered pyrrolidine (B122466) ring, a common structural motif in natural products and pharmaceuticals. organic-chemistry.orgnih.gov The reaction involves the formal addition of the N-H bond across the C=C double bond within the same molecule.

Depending on the catalytic system and reaction mechanism, the cyclization can proceed via different regiochemical pathways:

Markovnikov addition: The nitrogen atom adds to the more substituted carbon of the double bond, which is not possible for a terminal alkene.

Anti-Markovnikov addition: The nitrogen atom adds to the less substituted (terminal) carbon of the double bond.

For pent-4-en-2-amine, anti-Markovnikov cyclization would yield 2,5-dimethylpyrrolidine . This is a common outcome in many metal-catalyzed hydroamination reactions. libretexts.orgacs.org The reaction is often highly diastereoselective, leading to preferential formation of either the cis or trans isomer of the product. acs.org

Hydroamination and Hydroaminoalkylation Mechanisms

Intramolecular hydroamination is the key cyclization pathway for aminoalkenes like pent-4-en-2-amine. The mechanism is highly dependent on the catalyst employed, with organolanthanide, actinide, and other early transition metal complexes being extensively studied. libretexts.orgresearchgate.netnih.gov

A generally accepted mechanism for catalysts like those based on lanthanides involves the following key steps: libretexts.org

Catalyst Activation: The amine substrate reacts with the metal precatalyst via protonolysis to form a metal-amido (M-N) complex, which is the active catalytic species.

Alkene Insertion: The tethered alkene C=C bond inserts into the metal-nitrogen sigma bond. This step is often the rate-determining step of the catalytic cycle. libretexts.orgacs.org The insertion proceeds through a cyclic transition state, leading to the formation of a new metal-carbon bond and the heterocyclic ring.

Protonolysis: The resulting metal-alkyl intermediate reacts with another molecule of the amine substrate, cleaving the M-C bond via protonolysis. This step releases the cyclized product (the pyrrolidine) and regenerates the active metal-amido catalyst, allowing the cycle to continue. acs.org

For some Group 4 metal catalysts, an alternative mechanism involving a metal-imido intermediate and a [2+2] cycloaddition pathway has been proposed. libretexts.orgacs.org

Hydroaminoalkylation is a related but distinct process where, in addition to the N-H addition, a C-H bond adjacent to the nitrogen also adds across the alkene, leading to C-C bond formation. researchgate.net

Table 4: Key Mechanistic Steps in Lanthanide-Catalyzed Intramolecular Hydroamination

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Activation | Amine protonolyzes the precatalyst | Active Metal-Amido Complex |

| 2. Insertion (Rate-Limiting) | Alkene inserts into the M-N bond | Metallocyclic Alkyl Intermediate |

Mannich Reactions and Related Aminomethylation

Pent-4-en-2-amine, as a primary aliphatic amine, is a suitable component for the Mannich reaction. chemistrysteps.com This is a three-component condensation reaction that involves an amine, a non-enolizable aldehyde (typically formaldehyde), and an active hydrogen compound (such as a ketone, aldehyde, or ester). libretexts.orgwikipedia.orgorganic-chemistry.org The product is a β-amino carbonyl compound known as a Mannich base. byjus.com

The mechanism proceeds in two main stages: wikipedia.org

Iminium Ion Formation: Pent-4-en-2-amine first reacts with formaldehyde in an acid-catalyzed process. Nucleophilic attack of the amine on the formaldehyde carbonyl, followed by dehydration, generates a reactive electrophilic species called an iminium ion.

Nucleophilic Attack: The active hydrogen compound (e.g., a ketone) tautomerizes to its enol form. The enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. A final deprotonation step yields the neutral Mannich base.

Because pent-4-en-2-amine is a primary amine (R-NH₂), the resulting Mannich base is a secondary amine. This product still has an N-H proton and can potentially react a second time with formaldehyde and the enolizable compound, leading to a bis-alkylated product. chemistrysteps.com

Computational Chemistry and Theoretical Characterization of Pent 4 En 2 Amine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations, often employing functionals like B3LYP, are instrumental in predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. researchgate.net These calculations for Pent-4-en-2-amine (B11725933) hydrochloride would involve all-electron analysis using a suitable basis set, such as a double-zeta valence polarization basis set, to ensure accurate results for its structure and energetics. nih.gov

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, seeks the minimum energy conformation on the potential energy surface. For Pent-4-en-2-amine hydrochloride, this would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, revealing the most stable three-dimensional structure.

Following optimization, a vibrational frequency analysis is crucial. This calculation serves two purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. The calculated harmonic vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.) and can be compared with experimental spectroscopic data for structural validation. nih.gov

Table 1: Exemplar Optimized Geometric Parameters for this compound (Theoretical) This table represents typical data obtained from a DFT geometry optimization. Actual values would be derived from specific DFT calculations.

| Parameter | Bond/Angle | Value (Å / Degrees) |

|---|---|---|

| Bond Length | C1=C2 | ~ 1.34 Å |

| Bond Length | C2-C3 | ~ 1.50 Å |

| Bond Length | C3-C4 | ~ 1.54 Å |

| Bond Length | C4-N | ~ 1.51 Å |

| Bond Length | C4-C5 | ~ 1.53 Å |

| Bond Angle | ∠ C1-C2-C3 | ~ 125° |

| Bond Angle | ∠ C2-C3-C4 | ~ 110° |

| Bond Angle | ∠ C3-C4-N | ~ 111° |

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Pent-4-en-2-amine can theoretically exist in an equilibrium between its amine form and an imine tautomer. DFT calculations are exceptionally well-suited to evaluate the relative stabilities of these tautomers. By calculating the total electronic energy of each optimized tautomeric structure, one can determine the Gibbs free energy difference (ΔG) between them. The more stable tautomer will exhibit a lower energy. Furthermore, these calculations can map the potential energy surface for the interconversion, identifying the transition state structure and calculating the activation energy barrier for the intramolecular proton transfer.

Natural Bond Orbital (NBO) analysis is a theoretical technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classical Lewis structure concept. wikipedia.orgwisc.edu NBO analysis provides a detailed understanding of charge distribution and electron delocalization effects. wikipedia.org

For this compound, NBO analysis would quantify the charge on each atom, revealing the positive charge localization around the ammonium (B1175870) group (-NH3+). It also elucidates hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital. wisc.edu For instance, an interaction between the electrons in a C-H sigma (σ) bond and an adjacent empty C-C antibonding sigma-star (σ*) orbital can be quantified. The energy associated with these interactions (E(2)) indicates the strength of the delocalization.

Table 2: Sample NBO Analysis Data for a Key Interaction This table is a representative example of NBO output. Specific values depend on the calculation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| σ(C2-C3) | σ*(C4-N) | ~ 2.5 |

| LP(N) | σ*(C3-C4) | (Not applicable in hydrochloride form) |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. youtube.com It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The color scheme typically ranges from red (most negative potential) through green (neutral) to blue (most positive potential). youtube.com

In the case of this compound, the MEP map would clearly show a region of high positive potential (blue) concentrated around the -NH3+ group, indicating its susceptibility to attack by nucleophiles. The region around the carbon-carbon double bond's π-electron cloud would likely exhibit a less positive or slightly negative potential (yellow to red), representing a site for potential electrophilic attack. researchgate.netresearchgate.net

Intramolecular hydrogen bonds can significantly influence the conformation and stability of a molecule. psu.edu In the protonated form, this compound possesses three acidic protons on the nitrogen atom. DFT calculations can be used to investigate the possibility of weak intramolecular hydrogen bonds between one of these N-H protons and the π-electron system of the C=C double bond. Techniques like NBO and Atoms in Molecules (AIM) analysis can characterize these interactions by identifying bond critical points and quantifying their strength, confirming whether such a stabilizing interaction exists and influences the molecule's preferred conformation.

Theoretical Elucidation of Reaction Mechanisms

DFT calculations are a cornerstone of modern mechanistic chemistry, allowing for the theoretical elucidation of reaction pathways. By modeling the reactants, intermediates, transition states, and products, a complete energy profile for a chemical reaction can be constructed. nih.gov

For this compound, this could involve studying its synthesis, such as the reaction of 1-methyl-3-butenylamine with hydrochloric acid, to understand the energetics of protonation. Furthermore, theoretical studies could predict the outcomes of various chemical reactions, such as the addition of electrophiles to the double bond. By calculating the activation energies for different possible pathways (e.g., Markovnikov vs. anti-Markovnikov addition), DFT can provide a rationale for the observed regioselectivity of a reaction.

Applications of Pent 4 En 2 Amine Hydrochloride in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

Pent-4-en-2-amine (B11725933) hydrochloride functions as a crucial intermediate in multi-step synthetic pathways. Its structure is a foundational component that can be elaborated upon to produce highly functionalized and complex target molecules. The presence of both a primary amine and a vinyl group provides two distinct points for chemical modification, allowing for sequential or orthogonal reaction strategies.

A significant application demonstrating its role as an intermediate is found in patent literature describing the synthesis of calcium channel blockers. A derivative, N-methyl-N-(1-methylpent-4-en-2-yl)-3,4,5-trimethoxybenzylamine hydrochloride, is cited as an intermediate in the preparation of these pharmaceutically active compounds. google.com This highlights how the core structure of pent-4-en-amine is incorporated into a more complex therapeutic agent.

Furthermore, the compound is identified in patent literature as a component in compositions for polymerase chain reaction (PCR), where amines are used to enhance the yield and efficiency of nucleic acid synthesis. google.com In this context, it acts as a key ingredient in a biochemical synthesis process, demonstrating its utility beyond traditional organic synthesis.

Versatility as a Building Block for Complex Molecules

The versatility of pent-4-en-2-amine hydrochloride as a building block stems from the dual reactivity of its functional groups. The primary amine can readily undergo reactions such as alkylation, acylation, and reductive amination, while the terminal alkene is available for a host of addition reactions, including hydrogenation, halogenation, and hydroformylation. Molecules containing an allylic amine motif are recognized as important building blocks for creating biologically relevant chemical structures. rsc.orgnih.gov

This dual functionality makes it a modular component for constructing diverse molecular frameworks. For example, the amine can be protected while the alkene is transformed, or conversely, the alkene can be used to anchor the molecule to a substrate while the amine is used as a point for further elaboration. The synthesis of complex allylic amines through methods like nickel-catalyzed multicomponent coupling showcases the strategic importance of such building blocks in modern organic chemistry. rsc.orgnih.gov The preparation of prostaglandin (B15479496) agonists and other drug-like molecules has been shown to rely on the modular assembly of allylic amine structures. nih.gov

Synthesis of Specialty Chemicals (e.g., Fine Chemicals, Agrochemicals)

The structural motif of this compound is relevant to the synthesis of specialty chemicals, a category that includes fine chemicals and agrochemicals. Chiral amines are foundational to many of these products. atamanchemicals.com

While specific, publicly documented examples of commercial agrochemicals derived directly from this compound are limited, the applications of its simpler analogue, allylamine (B125299), are illustrative. Derivatives of allylamine are used to produce antifungal agents, such as naftifine, which is used to treat common fungal infections. atamanchemicals.com Additionally, allylamine is a monomer used in the synthesis of ion-exchange resins, which have applications in water purification and as flocculating agents. atamanchemicals.com These examples demonstrate the potential of the allylic amine functional group in the development of valuable specialty chemicals.

Polymer Chemistry Applications (e.g., Biodegradable Polymers)

In polymer chemistry, amine-functional monomers are used to introduce charge and functionality into polymer chains. The hydrochloride salt of an amine monomer is often used in polymerization reactions. A very close analogue, allylamine hydrochloride, is used to synthesize poly(allylamine) (PAA). acs.org

Research has shown that PAA can be impregnated into mesocellular silica (B1680970) foams to create advanced composite materials. acs.org These PAA-silica composites have been demonstrated as effective adsorbents for capturing carbon dioxide from both flue gas and ambient air, highlighting a significant application in environmental materials science. acs.org

Furthermore, poly(allylamine hydrochloride) (PAH), a commercially available polymer, can be chemically modified to create a variety of polyelectrolytes. mdpi.com These modified polymers can then be used in layer-by-layer assembly to produce polyelectrolyte multilayers (PEMs), which are thin films with tunable surface properties for various material science applications. mdpi.com While free-radical polymerization of allylic amines can sometimes be challenging, leading to lower molecular weight polymers, their incorporation into functional materials is well-established. researchgate.net The use of allylic amine monomers in the synthesis of biodegradable polymers has also been a subject of academic research. core.ac.uk

Development of Advanced Functional Materials

The functional groups of this compound make it a candidate for the development of advanced functional materials. The amine group can provide hydrophilicity and a site for cross-linking or surface attachment, while the hydrocarbon backbone contributes to the material's bulk properties.

The utility of its analogue, allylamine, provides insight into potential applications. Allylamine is used as a monomer to prepare plasma-polymerized allylamine (PPAA) films. sigmaaldrich.com These films can be deposited on surfaces like gold or silicon to alter their chemical properties. sigmaaldrich.com Such plasma co-polymerization techniques can create chemical gradients on surfaces, which are useful in biomedical and electronic applications. sigmaaldrich.com The amine groups present in these materials are crucial for their function, often enhancing biocompatibility or providing reactive sites for further functionalization. researchgate.net The PAA-silica composites developed for CO2 capture are another prime example of how this chemical structure leads to the creation of materials with advanced, specific functionalities. acs.org

Summary of Applications

| Application Area | Specific Use | Compound |

| Synthetic Intermediate | Intermediate for Calcium Channel Blocker synthesis google.com | N-methyl-N-(1-methylpent-4-en-2-yl)-3,4,5-trimethoxybenzylamine hydrochloride |

| Biochemical Synthesis | Component in PCR compositions to improve yield google.com | This compound |

| Specialty Chemicals | Precursor for antifungal agents (e.g., Naftifine) atamanchemicals.com | Allylamine (Analogue) |

| Specialty Chemicals | Monomer for ion-exchange resins atamanchemicals.com | Allylamine (Analogue) |

| Polymer Chemistry | Monomer for Poly(allylamine) used in CO2 capture materials acs.org | Allylamine hydrochloride (Analogue) |

| Advanced Materials | Creation of Polyelectrolyte Multilayers (PEMs) mdpi.com | Poly(allylamine hydrochloride) (Analogue) |

| Advanced Materials | Monomer for plasma-polymerized functional films sigmaaldrich.com | Allylamine (Analogue) |

Medicinal Chemistry Applications and Bioactive Compound Research

Precursor in Pharmaceutical Development

Pent-4-en-2-amine (B11725933) hydrochloride serves as a foundational precursor in the synthesis of a variety of pharmaceutical compounds. Its structure is amenable to modification, allowing for the creation of more intricate molecules designed to act as potential therapeutic agents. The presence of both an amine and an alkene functional group provides two reactive centers for further chemical transformations. This dual reactivity is highly valuable in the construction of complex molecular scaffolds, which form the core of many modern drugs.

The hydrochloride salt form of the amine enhances its stability and water solubility compared to the free amine, which is an advantageous property for its use in various synthetic reactions, particularly in aqueous or protic solvents. Its role as a building block is crucial in the initial stages of drug discovery, where the rapid generation of diverse chemical libraries is essential for identifying new lead compounds.

Exploration of Biological System Modulation

The intrinsic chemical properties of Pent-4-en-2-amine and its derivatives have prompted investigations into their ability to modulate biological systems. The amine group can participate in hydrogen bonding and ionic interactions with biological targets such as proteins and enzymes, while the lipophilic carbon chain can engage in hydrophobic interactions. This combination of features allows molecules derived from this scaffold to potentially interact with a variety of biological receptors and pathways.

Research has focused on how modifications to the pent-4-en-2-amine structure influence its biological activity. These studies are fundamental to understanding the structure-activity relationship (SAR), which is a critical aspect of medicinal chemistry. By systematically altering the chemical structure, researchers can fine-tune the compound's properties to enhance its potency, selectivity, and pharmacokinetic profile.

Derivatization for Potential Therapeutic Agents

The true potential of Pent-4-en-2-amine hydrochloride in medicinal chemistry is realized through its derivatization into novel compounds with therapeutic promise. The primary amine and the terminal alkene are ideal handles for a wide range of chemical modifications, including acylation, alkylation, arylation, and cycloaddition reactions. These transformations can lead to the generation of diverse libraries of compounds for screening against various diseases.

Research in Cancer and Inflammatory Disease Pathways

Derivatives of pent-4-en-2-amine have been explored for their potential efficacy in oncology and immunology. Research suggests that certain derivatives may have the ability to modulate immune responses, a key mechanism in the treatment of both cancer and inflammatory diseases. The development of small molecules that can interfere with specific signaling pathways in cancer cells or inflammatory processes is a major goal in modern drug discovery. While specific blockbuster drugs originating from this exact precursor are not yet commonplace, the scaffold is representative of the types of building blocks used to create libraries of compounds for high-throughput screening against such diseases. For instance, various amine derivatives are known to be incorporated into kinase inhibitors, a major class of anticancer drugs. nih.govnih.gov

| Research Area | Therapeutic Target/Pathway | Potential Application | Rationale |

| Oncology | Kinase Signaling Pathways | Anticancer Agents | Amine derivatives can be key components of molecules that inhibit kinases, which are often dysregulated in cancer. nih.govnih.gov |

| Inflammatory Diseases | Immune Response Modulation | Anti-inflammatory Drugs | Derivatives are investigated for their ability to modulate immune cell function and signaling. |

Neuropharmacological Investigations (e.g., Neurotransmitter Modulation, GABA Uptake Inhibition)

A significant area of investigation for pent-4-en-2-amine derivatives is in neuropharmacology. Studies have indicated that related compounds can act as neurotransmitter modulators, with a particular focus on the inhibition of γ-aminobutyric acid (GABA) uptake. nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its signaling by blocking its reuptake from the synaptic cleft is a validated strategy for treating conditions like anxiety and epilepsy. nih.govnih.gov

The exploration of pent-4-en-2-amine derivatives as potential GABA uptake inhibitors could lead to the development of new anxiolytic or anticonvulsant medications. The structural features of these derivatives allow them to potentially bind to GABA transporters (GATs), preventing the removal of GABA from the synapse and thereby prolonging its inhibitory effect. nih.gov

| Investigation Focus | Mechanism of Action | Potential Therapeutic Area | Supporting Evidence |

| GABA Uptake Inhibition | Blocking GABA transporters (GATs) | Anxiety, Epilepsy | Studies show related compounds can modulate neurotransmitter levels. nih.gov |

| Neurotransmitter Modulation | General interaction with CNS receptors | Various Neurological Disorders | The amine scaffold is a common feature in centrally acting drugs. |

Studies on Antimicrobial Activity

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic-resistant bacteria. Some research has indicated that derivatives of Pent-4-en-2-amine possess antimicrobial properties. These compounds are being investigated as potential candidates for the development of new antibacterial or antifungal drugs.

A case study highlighted the investigation of pent-4-en-2-amine derivatives against specific bacterial strains, showing significant inhibition of growth for both Gram-negative (E. coli) and Gram-positive (Staphylococcus aureus) bacteria. The mechanism of action is thought to involve the interaction of the compound's active sites with microbial enzymes or other essential cellular components, leading to a disruption of function and ultimately, cell death. This line of research opens up the possibility of developing new classes of antibiotics based on this chemical scaffold.

| Microorganism | Activity | Reference |

| Escherichia coli | Significant growth inhibition | |

| Staphylococcus aureus | Significant growth inhibition |

Amination of Bioactive Molecules and Pharmaceuticals

The amine group is a critical functional group in a vast number of pharmaceuticals. The process of introducing an amine group into a molecule, known as amination, is a fundamental transformation in medicinal chemistry. Pent-4-en-2-amine, as a primary amine, can be utilized in various amination reactions. While direct use of this compound for this purpose in large-scale manufacturing is not widely documented in the provided sources, similar chiral amines are crucial building blocks. They can be used to introduce a specific chiral amine moiety into a larger, more complex bioactive molecule, which can be critical for its biological activity and specificity. Biocatalysis, for example, often employs enzymes like transaminases for the synthesis of chiral amines, which are key intermediates in many pharmaceutical production routes. mdpi.com

The dual functionality of the molecule also allows for its incorporation into larger structures, effectively aminating the target molecule while also introducing an alkene group that can be used for further functionalization, such as through metathesis or addition reactions. This makes it a versatile tool for the synthesis and modification of bioactive compounds.

Future Research Trajectories and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The synthesis of chiral amines like pent-4-en-2-amine (B11725933) is a fundamental area of research due to their prevalence in pharmaceuticals, natural products, and advanced materials. umn.edu Future research will focus on developing more efficient, selective, and sustainable methods for its production.

Key areas of development include:

Catalytic Asymmetric Hydroamination: Copper hydride (CuH)-catalyzed hydroamination has emerged as a powerful method for synthesizing chiral aliphatic amines with high efficiency and enantioselectivity. mit.edu Future work will likely adapt these catalytic systems for the direct, enantioselective synthesis of pent-4-en-2-amine from simple, abundant starting materials, avoiding multi-step sequences that are often inefficient. umn.edu

Direct Amination of Allylic Alcohols: Recent advances have demonstrated the direct amination of allylic alcohols using catalysts like molybdenum complexes or palladium/DPEphos systems with ammonium (B1175870) acetate (B1210297) as the nitrogen source. organic-chemistry.org Optimizing these methods for pent-4-en-2-ol would provide a direct and atom-economical route to the target amine.

Dynamic Kinetic Resolution (DKR): The synthesis of chiral amines from allylic azides through DKR is a promising frontier. umn.edu This method allows for the conversion of a racemic mixture of starting materials into a single, highly pure enantiomer of the product, which is a significant challenge in chiral synthesis. umn.edu Applying this to precursors of pent-4-en-2-amine could provide a highly efficient pathway to enantiopure versions of the compound.

Rhodium-Catalyzed Carboamination: Enantioselective carboamination of 1,3-dienes using rhodium catalysts offers a direct route to chiral allylic amines. acs.org This methodology could be explored for the synthesis of pent-4-en-2-amine derivatives, enabling the simultaneous formation of C-C and C-N bonds with high control over stereochemistry.

These advanced synthetic strategies aim to overcome the limitations of traditional methods, which often require stoichiometric reagents and protecting groups, leading to significant waste. umn.eduacs.org The goal is to create scalable, cost-effective, and environmentally benign processes for producing enantiomerically pure pent-4-en-2-amine hydrochloride.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry is an increasingly vital tool for predicting molecular properties and guiding experimental research. nih.gov For this compound, advanced computational modeling will be instrumental in understanding its behavior and designing new applications.

Future computational studies will likely focus on:

Quantum Chemical Calculations: High-level quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict fundamental properties. nih.govgla.ac.uk These calculations can determine molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the compound's reactivity and spectral characteristics.

Reaction Mechanism Simulation: Computational modeling can elucidate the mechanisms of the synthetic reactions discussed previously. nih.gov By simulating transition states and reaction pathways, researchers can optimize reaction conditions (e.g., catalyst, solvent, temperature) to improve yield and selectivity.

Predicting Physicochemical Properties: Models can predict key properties like pKa, solubility, and lipophilicity (LogP), which are critical for applications in drug discovery and materials science. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in solution or interacting with a biological membrane or polymer matrix. This can provide insights into its conformational preferences and intermolecular interactions.

| Computational Method | Objective for this compound | Predicted Parameters | Potential Impact |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Optimized geometry, Mulliken charges, HOMO/LUMO energies. | Guide synthetic modifications and predict sites of reactivity. |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Model interactions with a biological target (e.g., enzyme). | Binding affinity, interaction energies, conformational changes. | Accelerate drug discovery by pre-screening derivatives. |

| Molecular Dynamics (MD) | Simulate behavior in aqueous solution. | Solvation free energy, radial distribution functions. | Understand solubility and behavior in biological or industrial media. |

| pKa Prediction Algorithms | Estimate the acidity of the amine. | pKa value. | Inform formulation development and predict behavior at physiological pH. |

This table is generated based on the application of known computational methods nih.govgla.ac.uk to the specific compound of interest.

By integrating these computational approaches, researchers can build robust structure-function models, reducing the time and cost associated with laboratory experimentation and accelerating the discovery of new applications.

Integration with Green Chemistry Principles

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. acs.org Future research on this compound will increasingly incorporate these principles to enhance sustainability.

Key integration points include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic methods like hydroamination are inherently more atom-economical than classical stoichiometric reactions. mit.edu

Use of Catalysis: Shifting from stoichiometric reagents to catalytic alternatives (e.g., transition metals, enzymes) reduces waste and often allows for milder reaction conditions. acs.org

Design for Degradation: Designing derivatives of pent-4-en-2-amine that can degrade into harmless products after their intended use, preventing persistence in the environment.

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Waste Prevention: A major challenge in amine synthesis is the formation of hydrochloride salts as byproducts, which can be problematic. gla.ac.uk Developing synthetic routes that avoid this or finding ways to efficiently recycle the HCl is a key green objective. rsc.org

| Green Chemistry Principle | Application to this compound Synthesis | Example Strategy |

| 2. Atom Economy | Maximize incorporation of starting materials. | Use of catalytic hydroamination instead of a multi-step synthesis involving protecting groups. mit.eduacs.org |

| 3. Less Hazardous Chemical Syntheses | Use and generate substances with low toxicity. | Employing less toxic catalysts and reagents compared to traditional heavy metal reagents. |

| 5. Safer Solvents & Auxiliaries | Reduce or eliminate the use of auxiliary substances. | Developing solvent-free reaction conditions or using water as a reaction medium. |

| 9. Catalysis | Use catalytic reagents over stoichiometric ones. | Replacing stoichiometric reducing agents with catalytic hydrogenation processes. umn.eduacs.org |

| 12. Inherently Safer Chemistry | Minimize the potential for chemical accidents. | Choosing reagents and conditions that reduce the risk of explosions, fires, or releases. acs.org |

This table illustrates the application of the 12 Principles of Green Chemistry acs.org to the synthesis of the target compound.

Expansion into Novel Materials Science and Biotechnological Fields

The unique bifunctional nature of this compound—possessing both a reactive alkene and a nucleophilic amine—makes it an attractive monomer for materials science and a scaffold for biotechnology.

Materials Science: The terminal double bond is amenable to polymerization reactions (e.g., radical, Ziegler-Natta, or metathesis polymerization). This could lead to the creation of novel functional polymers. The amine group can impart specific properties like hydrophilicity, pH-responsiveness, or the ability to coordinate with metal ions. Potential applications include:

Specialty Polymers: Creating polymers with pendant chiral amine groups for use in chiral chromatography or as asymmetric catalysts.

Corrosion Inhibitors: Like other amines and their salts, derivatives could be developed as corrosion inhibitors, particularly for industrial systems where acidic conditions are present. researchgate.net

Surfactants and Emulsifiers: The amphiphilic nature of the molecule could be exploited in the formulation of specialty surfactants. ontosight.ai

Biotechnology and Medicinal Chemistry: Chiral amines are a cornerstone of many biologically active molecules. umn.edu Pent-4-en-2-amine can serve as a valuable starting material or fragment in the synthesis of complex drug candidates. The alkene handle allows for further elaboration using reactions like cross-metathesis, epoxidation, or dihydroxylation to build molecular complexity. Its use as a building block could lead to:

Novel GPCR Ligands: Research has already shown that products derived from similar chiral amine syntheses show promise as potent and selective G protein-coupled receptor (GPCR) ligands. umn.edu

Enzyme Inhibitors: The amine scaffold is common in various enzyme inhibitors, and derivatives could be designed to target specific enzymes implicated in disease. nih.govnih.gov

Focused Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

To exploit the potential of this compound in drug discovery, focused Structure-Activity Relationship (SAR) studies will be essential. SAR studies systematically modify a lead compound's structure to understand how chemical changes affect its biological activity, aiming to optimize potency and selectivity while minimizing off-target effects. nih.govnih.gov

A hypothetical SAR campaign for a bioactive derivative of Pent-4-en-2-amine could involve:

Modification of the Amine Group: Converting the primary amine to secondary or tertiary amines (e.g., by N-alkylation or N-arylation) to probe the importance of hydrogen bonding and steric bulk at this position.

Alteration of the Alkyl Backbone: Modifying the length or branching of the carbon chain to assess the impact of lipophilicity and conformational flexibility.

Functionalization of the Alkene: Transforming the double bond into other functional groups (e.g., an epoxide, diol, or saturated alkyl chain) to explore different spatial and electronic requirements of a biological target.

Stereochemical Analysis: Synthesizing and testing both the (R) and (S) enantiomers of the parent compound and its derivatives is crucial, as biological systems often exhibit high stereoselectivity.

| Derivative | Modification from Parent Compound | Rationale for Modification | Hypothetical Target | Hypothetical IC₅₀ (nM) |

| 1 (Parent) | Pent-4-en-2-amine | Baseline compound | Kinase X | 500 |

| 2 | N-Benzyl-pent-4-en-2-amine | Add aromatic group to probe for π-stacking interactions. | Kinase X | 150 |

| 3 | N,N-Dimethyl-pent-4-en-2-amine | Remove H-bond donor capacity, increase basicity. | Kinase X | >1000 |

| 4 | Pentan-2-amine | Remove alkene to test importance of unsaturation. | Kinase X | 800 |

| 5 | (R)-N-Benzyl-pent-4-en-2-amine | Test stereochemical preference. | Kinase X | 50 |

| 6 | (S)-N-Benzyl-pent-4-en-2-amine | Test stereochemical preference. | Kinase X | 250 |

This table presents a hypothetical SAR study for derivatives of Pent-4-en-2-amine, based on principles from medicinal chemistry research. nih.govnih.govchemrxiv.org

Such systematic studies, combining synthesis, biological testing, and computational modeling, will be the key to translating the chemical potential of this compound into tangible therapeutic applications. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.